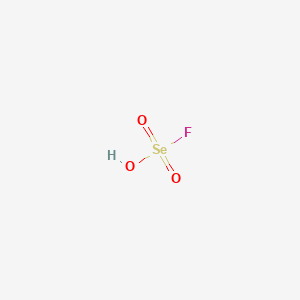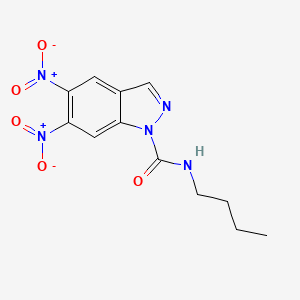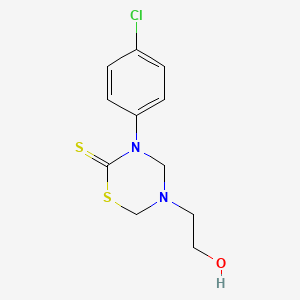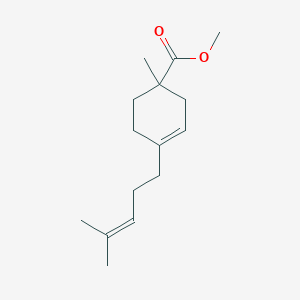
1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene is an organic compound that belongs to the class of cyclohexenes. These compounds are characterized by a six-membered ring with one double bond. The presence of various functional groups, such as carbomethoxy and methyl groups, can significantly influence the chemical properties and reactivity of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclohexene ring through cyclization of appropriate precursors.
Functional Group Introduction: Addition of carbomethoxy and methyl groups using reagents such as methyl iodide and methanol in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.
Analyse Chemischer Reaktionen
Types of Reactions
1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene can undergo various chemical reactions, including:
Oxidation: Conversion of the double bond to an epoxide or other oxidized products.
Reduction: Hydrogenation of the double bond to form a saturated cyclohexane derivative.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene may have various applications in scientific research, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene involves its interaction with molecular targets and pathways. This can include binding to specific enzymes or receptors, influencing biochemical processes, and altering cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Carbomethoxy-1-methyl-3-cyclohexene: Lacks the additional pentenyl group.
1-Carbomethoxy-4-(4-methyl-3-pentenyl)-3-cyclohexene: Different substitution pattern on the cyclohexene ring.
Eigenschaften
CAS-Nummer |
21280-30-8 |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
methyl 1-methyl-4-(4-methylpent-3-enyl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C15H24O2/c1-12(2)6-5-7-13-8-10-15(3,11-9-13)14(16)17-4/h6,8H,5,7,9-11H2,1-4H3 |
InChI-Schlüssel |
GEIXAIBGXQKPFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC1=CCC(CC1)(C)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-Tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B14703186.png)
![N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine](/img/structure/B14703194.png)
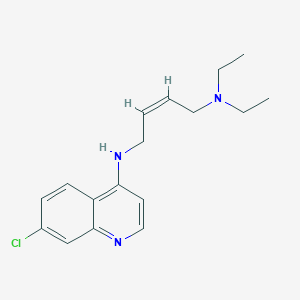
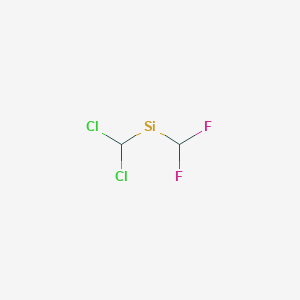
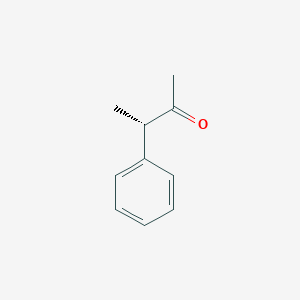
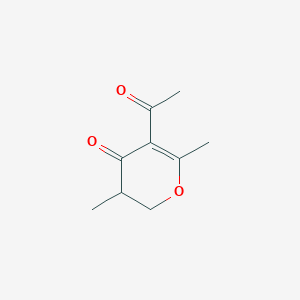
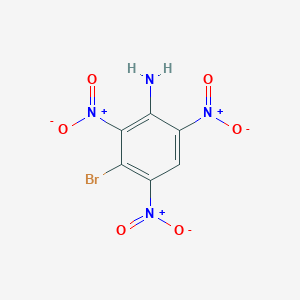
![3-Phenyl-1-[phenyl(3-phenyl-2H-isoindol-1-yl)methylidene]-1H-isoindole](/img/structure/B14703225.png)
